molecular formula C7H9NO2S B8547271 2-(1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile

2-(1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile

Cat. No. B8547271
M. Wt: 171.22 g/mol
InChI Key: PIKMJKIWALUBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

2-(1,1-dioxothian-4-ylidene)acetonitrile

InChI

InChI=1S/C7H9NO2S/c8-4-1-7-2-5-11(9,10)6-3-7/h1H,2-3,5-6H2

InChI Key

PIKMJKIWALUBTH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1=CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium tert-butoxide (3.5 mL, 3.5 mmol, 1.0 M in THF) was stirred at 0° C. and THF (8 mL) was added. Diethyl (cyanomethyl)phosphonate (0.56 mL, 3.5 mmol) was added slowly by syringe. The reaction mixture was maintained at 0° C. for 10 minutes, then warmed to ambient temperature and maintained for 1 hour. The mixture was cooled to 0° C. and treated with the dropwise addition of dihydro-2H-thiopyran-4(3H)-one 1,1-dioxide (0.50 g, 3.4 mmol) in THF (5 mL). After addition, the mixture was maintained at 0° C. for 20 minutes, then warmed to ambient temperature and maintained for 18 hours. The reaction mixture was then diluted with water and extracted with EtOAc. The combined organic extracts were washed with water, brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The residue was purified MPLC on silica gel (using a gradient elution of 0-50% EtOAc/hexanes). Desired fractions were identified, combined, and concentrated in vacuo to the title compound.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Five

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